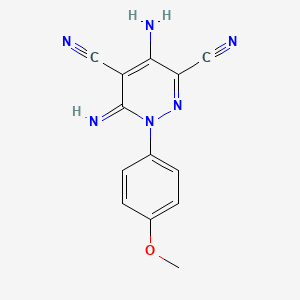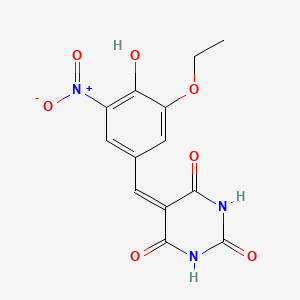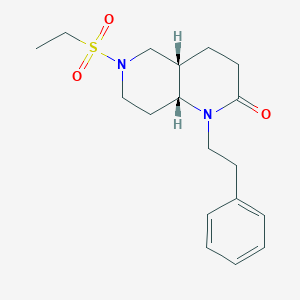![molecular formula C21H22N2O2S B5499313 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling. By inhibiting BTK, 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also demonstrated good tissue penetration and distribution, with high concentrations observed in lymphoid tissues.
実験室実験の利点と制限
One of the main advantages of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. However, the compound has also been shown to have some limitations, such as the potential for drug resistance and the need for combination therapy to achieve optimal efficacy.
将来の方向性
There are several future directions for the development of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to the compound. Another direction is the development of combination therapies that can enhance the efficacy of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. In addition, there is a need for further clinical studies to evaluate the safety and efficacy of the compound in different types of cancer and in combination with other treatments.
Conclusion:
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. The compound has a selective mechanism of action and a favorable pharmacokinetic profile. However, further studies are needed to evaluate the safety and efficacy of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide in clinical settings and to identify strategies to overcome potential limitations.
合成法
The synthesis of 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is around 40%, and the purity of the final product is greater than 95%.
科学的研究の応用
2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. In addition, 2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-12-16(2)21(17(3)13-15)26(24,25)23-20-6-4-18(5-7-20)14-19-8-10-22-11-9-19/h4-13,23H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEPYSQAGBZWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(quinolin-8-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5499240.png)
![ethyl {[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5499246.png)
![2-ethyl-5-imino-6-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499253.png)
![5-[(3,4-dimethylpiperazin-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5499261.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5499262.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5499265.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)


![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)